Cas no 53032-75-0 (2-Hydroxy-3-nitrobenzyl chloride)

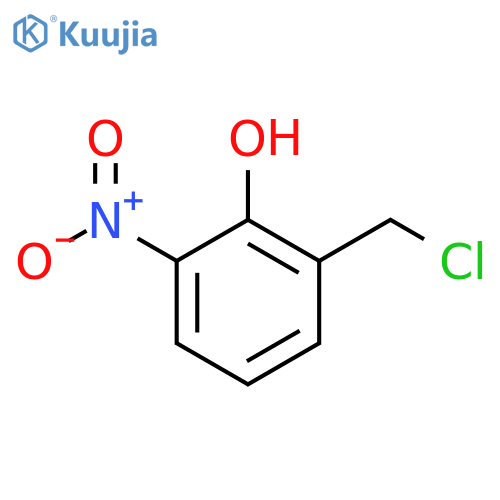

53032-75-0 structure

商品名:2-Hydroxy-3-nitrobenzyl chloride

CAS番号:53032-75-0

MF:C7H6ClNO3

メガワット:187.580440998077

CID:4981995

2-Hydroxy-3-nitrobenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-3-nitrobenzyl chloride

-

- インチ: 1S/C7H6ClNO3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H,4H2

- InChIKey: ZEGDGOBYLJGNQV-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC=C(C=1O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-Hydroxy-3-nitrobenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010407-1g |

2-Hydroxy-3-nitrobenzyl chloride |

53032-75-0 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| Alichem | A013010407-500mg |

2-Hydroxy-3-nitrobenzyl chloride |

53032-75-0 | 97% | 500mg |

$806.85 | 2023-09-01 | |

| Alichem | A013010407-250mg |

2-Hydroxy-3-nitrobenzyl chloride |

53032-75-0 | 97% | 250mg |

$494.40 | 2023-09-01 |

2-Hydroxy-3-nitrobenzyl chloride 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

53032-75-0 (2-Hydroxy-3-nitrobenzyl chloride) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬